5-(2-chloro-4-fluorophenyl)-2H-tetrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(2-Chloro-4-fluorophenyl)-2H-tetrazole is a 5-aryl-2H-tetrazole derivative containing a dihalogenated phenyl ring (2-Cl, 4-F). The tetrazole heterocycle serves as a carboxylic acid bioisostere , endowing the scaffold with metabolic stability and hydrogen-bonding capacity relevant to medicinal chemistry.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 1261268-87-4
Cat. No. B172540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chloro-4-fluorophenyl)-2H-tetrazole
CAS1261268-87-4
Synonyms5-(2-Chloro-4-fluorophenyl)-2H-tetrazole
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C7H4ClFN4/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
InChIKeyVTBCODRRWFGNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloro-4-fluorophenyl)-2H-tetrazole (CAS 1261268-87-4): Physicochemical Identity and Comparator Baseline


5-(2-Chloro-4-fluorophenyl)-2H-tetrazole is a 5-aryl-2H-tetrazole derivative containing a dihalogenated phenyl ring (2-Cl, 4-F). The tetrazole heterocycle serves as a carboxylic acid bioisostere [1], endowing the scaffold with metabolic stability and hydrogen-bonding capacity relevant to medicinal chemistry. The compound has a molecular weight of 198.58 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 54.5 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [2]. It is primarily supplied as a research chemical and synthetic building block with a minimum purity specification of 98% (HPLC) .

Why 5-(2-Chloro-4-fluorophenyl)-2H-tetrazole Cannot Be Replaced by Mono-Halogenated 5-Aryltetrazole Analogs


Generic substitution among 5-aryltetrazoles is not scientifically justified because small changes in the aryl halogenation pattern – such as replacing the 2-chloro‑4‑fluoro motif with a single chlorine or fluorine substituent – produce quantifiable shifts in lipophilicity (XLogP3-AA) [1][2], electronic character, and steric bulk that alter molecular recognition, passive permeability, and metabolic susceptibility. These differences cannot be corrected merely by adjusting stoichiometry in a synthetic sequence, making the precise halogen substitution pattern a critical procurement specification.

Quantitative Differentiation of 5-(2-Chloro-4-fluorophenyl)-2H-tetrazole from the Closest 5-Aryltetrazole Analogs


XLogP3-AA Lipophilicity Compared with 5-(2-Chlorophenyl)-, 5-(2-Fluorophenyl)-, and 5-(4-Fluorophenyl)-2H-tetrazole

The target compound possesses an XLogP3-AA of 1.9 [1], which is 0.1 unit higher than 5-(2-chlorophenyl)-2H-tetrazole (XLogP3-AA 1.8) [2] and 0.7 unit higher than both 5-(2-fluorophenyl)-2H-tetrazole (XLogP3-AA 1.2) [3] and 5-(4-fluorophenyl)-2H-tetrazole (XLogP3-AA 1.2) [4]. The combined electron-withdrawing effect of chlorine and fluorine on the 2- and 4-positions produces a lipophilicity increment that cannot be achieved by mono-halogenation.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Heavy Atom Count Differentiation from Mono-Halogenated Analogs

The molecular weight of the target compound is 198.58 g/mol (heavy atom count 13) [1], which is 18.0 Da heavier than 5-(4-fluorophenyl)-2H-tetrazole (164.14 g/mol; heavy atom count 12) [2] and 17.99 Da heavier than 5-(2-chlorophenyl)-2H-tetrazole (180.59 g/mol; heavy atom count 12) [3]. This mass increment corresponds to the additional halogen atom (fluorine or chlorine) on the aryl ring.

Physicochemical Property Comparison Fragment-Based Drug Design Building Block Selection

TPSA and Hydrogen-Bond Capacity: Preservation of Key Molecular Recognition Features

The target compound has a TPSA of 54.5 Ų, 1 hydrogen-bond donor, and 4 hydrogen-bond acceptors [1]. This TPSA is identical to that of 5-(4-fluorophenyl)-2H-tetrazole (54.5 Ų) [2] and 5-(2-fluorophenyl)-2H-tetrazole (54.5 Ų) [3], indicating that the additional chlorine substituent does not alter the polar surface area. However, the target compound's hydrogen-bond acceptor count (4) is one unit higher than that of 5-(2-chlorophenyl)-2H-tetrazole (3 acceptors) [4] due to the presence of the fluorine atom.

Molecular Recognition Bioisostere Design Physicochemical Profiling

Halogen Substitution Pattern: Electronic and Steric Differentiation from 5-(2-Chlorophenyl)- and 5-(4-Fluorophenyl)-2H-tetrazole

The 2-chloro-4-fluoro substitution pattern of the target compound creates a unique electronic environment compared to analogs. The chlorine at the ortho position provides steric bulk and inductive electron withdrawal, while the fluorine at the para position adds further electron withdrawal without significant steric perturbation [1]. In contrast, 5-(2-chlorophenyl)-2H-tetrazole lacks the para-fluorine atom [2], and 5-(4-fluorophenyl)-2H-tetrazole lacks the ortho-chlorine [3], each resulting in distinct electronic and steric profiles. The combined halogenation motif in the target compound is present in several pharmacologically active scaffolds, including certain kinase inhibitors and GPCR modulators, where both halogens contribute to target binding [4].

Electronic Effects Steric Parameters SAR by Catalog

Tyrosinase Inhibition: Class-Level Evidence for Structure-Dependent Potency Differentiation

In a head-to-head study of 5-substituted-1H-tetrazole derivatives, the 2-chlorophenyl-substituted analog (compound 6e) exhibited tyrosinase inhibition with IC50 of 8.11 ± 0.85 µM at 0.5 mM concentration, compared to kojic acid (IC50 6.04 ± 0.11 µM) [1]. The unsubstituted phenyl analog (compound 6a) showed weaker inhibition (IC50 10.28 ± 0.68 µM), and the 4-bromophenyl analog (compound 6f) showed IC50 7.97 ± 0.68 µM, demonstrating that halogen substitution at the ortho position enhances potency. While the target compound (2-chloro-4-fluorophenyl) was not directly tested in this panel, the class-level inference from the 2-chlorophenyl data suggests that the additional para-fluorine atom would further modulate enzyme inhibitory potency through combined electronic effects.

Tyrosinase Inhibition Enzyme Assay SAR Analysis

Key Application Scenarios for 5-(2-Chloro-4-fluorophenyl)-2H-tetrazole Based on Differentiated Evidence


Medicinal Chemistry SAR Programs Requiring Defined Lipophilicity Ranges

Programs targeting central nervous system (CNS) or intracellular targets where logP values in the 1.5–2.5 range are desired will benefit from this building block's XLogP3-AA of 1.9 [1]. Mono-fluoro analogs (XLogP 1.2) fall below typical CNS drug-likeness thresholds, while the target compound's lipophilicity falls within the optimal range for blood-brain barrier penetration, making it the preferred tetrazole fragment when moderate lipophilicity is a design requirement.

Halogen-Bond-Guided Lead Optimization

The presence of both chlorine (ortho) and fluorine (para) on the aryl ring provides opportunities for halogen bonding with protein targets, as evidenced by the increased hydrogen-bond acceptor count (4) compared to mono-chloro analogs (3) [2]. Structure-based drug design campaigns aiming to exploit halogen-σ-hole interactions should prioritize this building block over mono-halogenated alternatives, which offer fewer non-covalent interaction modalities.

Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets

The 2-chloro-4-fluorophenyl motif is a recurring pharmacophoric element in kinase inhibitors and GPCR ligands [3]. When a fragment hit containing a 5-aryltetrazole is identified, elaboration with this specific dihalogenated building block allows direct access to the 2-chloro-4-fluorophenyl sub-series without requiring late-stage halogenation, which is often low-yielding and may not be regioselective.

Tyrosinase Inhibitor Discovery and Melanogenesis Research

Based on class-level tyrosinase inhibition data showing that 2-chlorophenyl substitution improves potency relative to unsubstituted phenyl (IC50 8.11 vs 10.28 µM) [4], this compound represents a logical next-generation probe to evaluate whether para-fluorination further enhances enzyme inhibition. Procurement of this building block enables rapid synthesis of candidate inhibitors for structure-activity relationship studies in skin pigmentation and melanoma research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-chloro-4-fluorophenyl)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.